N-(2,3-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-15-7-5-8-17(16(15)2)24-22(26)14-25-18-9-3-4-11-20(18)29-21(13-23(25)27)19-10-6-12-28-19/h3-12,21H,13-14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDLGRBQKJYSRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2,3-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Aromatic rings : The presence of a dimethylphenyl group and a furan moiety.
- Thiazepine ring : Contributes to the compound's unique biological properties.
- Acetamide group : May influence solubility and bioactivity.
Molecular Formula
- Molecular Formula : C19H20N2O2S
- Molecular Weight : 336.44 g/mol
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that thiazepine derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation.
The proposed mechanisms include:
- Inhibition of topoisomerase enzymes : These enzymes are crucial for DNA replication and repair. Inhibiting them can lead to DNA damage in cancer cells.
- Induction of oxidative stress : This can trigger apoptotic pathways in cancer cells, leading to cell death.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Similar compounds have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
Some research indicates potential anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which could be beneficial in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazepine derivatives revealed that specific modifications enhanced their anticancer activity against breast cancer cell lines. The compound demonstrated IC50 values in the micromolar range, indicating significant potency.
Case Study 2: Antimicrobial Testing
In vitro tests against Staphylococcus aureus and Escherichia coli showed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as an alternative antimicrobial agent.
Summary of Key Findings
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | High | Topoisomerase inhibition |
| Antimicrobial | Moderate | Disruption of cell membranes |
| Anti-inflammatory | Moderate | Inhibition of COX enzymes |
Future Directions
Further research is needed to:
- Explore structure-activity relationships (SAR) to optimize efficacy.
- Conduct in vivo studies to confirm findings from in vitro tests.
- Investigate the pharmacokinetics and bioavailability of the compound.
Comparison with Similar Compounds
2-(2-(Furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide ()
- Core Structure : Identical benzo[b][1,4]thiazepin-4-one core.
- Substituents : The acetamide group is attached to a furan-2-ylmethyl group instead of 2,3-dimethylphenyl.
- Implications : The furan-2-ylmethyl substituent may enhance π-π stacking interactions but reduce lipophilicity compared to the dimethylphenyl group. This difference could influence solubility and target binding .
Thiazole and Dihydrobenzo[b][1,4]dioxine Derivatives
N-(2-(Cyclopentylamino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide ()
- Core Structure : Thiazole ring fused to dihydrobenzo[b][1,4]dioxine.
- Substituents : Cyclopentylamine and acetamide groups.
- Pharmacological Activity : Reported as a CDK9 inhibitor, highlighting the role of the thiazole core in kinase targeting.
Benzo[b][1,4]thiazin-3-one Derivatives
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide ()
- Core Structure : Six-membered benzo[b][1,4]thiazin-3-one ring.
- Substituents : Simple acetamide group without aromatic substituents.
- Crystallographic Data : The crystal structure reveals intermolecular hydrogen bonds involving the acetamide NH₂ and carbonyl groups, stabilizing the lattice. Similar interactions may occur in the target compound .
Quinoline and Indoline Derivatives ()
- Core Structure: Quinoline or indoline scaffolds.
- Substituents : Piperidin-4-ylidene acetamide and tetrahydrofuran-3-yl-oxy groups.
- Implications: The quinoline/indoline cores offer planar aromatic systems for DNA intercalation or topoisomerase inhibition, contrasting with the thiazepine core’s conformational flexibility .
Comparative Data Table
Key Observations and Implications
Core Flexibility vs.
Substituent Effects : The 2,3-dimethylphenyl group in the target compound increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility relative to furan-2-ylmethyl analogs .
Synthetic Accessibility : Thiazepine derivatives require specialized heterocyclic coupling steps, whereas thiazole and dioxine analogs () utilize more straightforward amine substitutions .
Hydrogen Bonding : The acetamide group’s role in hydrogen bonding (observed in ) suggests its criticality in target recognition across all analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
